molecular formula C6H11ClO4S B1373463 Ethyl 4-(chlorosulfonyl)butanoate CAS No. 319452-60-3

Ethyl 4-(chlorosulfonyl)butanoate

Cat. No.: B1373463
CAS No.: 319452-60-3
M. Wt: 214.67 g/mol
InChI Key: WATIBNFNUAUDJJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(chlorosulfonyl)butanoate can be synthesized through the reaction of ethyl 4-hydroxybutanoate with chlorosulfonic acid. The reaction typically occurs under controlled conditions to prevent excessive side reactions. The general reaction scheme is as follows:

C6H12O3+ClSO2OHC6H11ClO4S+H2O\text{C}_6\text{H}_{12}\text{O}_3 + \text{ClSO}_2\text{OH} \rightarrow \text{C}_6\text{H}_{11}\text{ClO}_4\text{S} + \text{H}_2\text{O} C6​H12​O3​+ClSO2​OH→C6​H11​ClO4​S+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(chlorosulfonyl)butanoate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by various nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form ethyl 4-sulfanylbutanoate.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., ethanethiol). These reactions typically occur at room temperature or slightly elevated temperatures.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

    Nucleophilic Substitution: Produces substituted sulfonamides, sulfonate esters, or sulfonate thiols.

    Hydrolysis: Yields 4-(chlorosulfonyl)butanoic acid.

    Reduction: Forms ethyl 4-sulfanylbutanoate.

Scientific Research Applications

Ethyl 4-(chlorosulfonyl)butanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biochemistry: Employed in the modification of proteins and peptides through sulfonylation reactions.

    Medicine: Investigated for potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 4-(chlorosulfonyl)butanoate involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of sulfonamide, sulfonate ester, or sulfonate thiol derivatives. The ester group can also undergo hydrolysis to yield the corresponding carboxylic acid .

Comparison with Similar Compounds

Ethyl 4-(chlorosulfonyl)butanoate can be compared with other similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 4-(bromosulfonyl)butanoate: Similar structure but with a bromosulfonyl group instead of a chlorosulfonyl group.

    Ethyl 4-(chlorosulfonyl)pentanoate: Similar structure but with an additional carbon in the alkyl chain.

The uniqueness of this compound lies in its specific reactivity profile and the balance between its ester and sulfonyl chloride functional groups, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 4-chlorosulfonylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO4S/c1-2-11-6(8)4-3-5-12(7,9)10/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATIBNFNUAUDJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

319452-60-3
Record name ethyl 4-(chlorosulfonyl)butanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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